N-Palmitoyl-L-glutamine
Overview
Description
N-Palmitoyl-L-glutamine is a derivative of glutamine, characterized by the presence of a palmitic acid moiety attached to the glutamine molecule. This compound belongs to the class of N-acylamides, which are molecules featuring a fatty acyl group linked to a primary amine by an amide bond . This compound is known for its amphiphilic nature, allowing it to form micelles and interact with various biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-L-glutamine typically involves the nucleophilic attack of the α-amino group of glutamine on the activated carboxyl group of palmitic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-palmitoyl-glutamine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-Palmitoyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying N-acylamide chemistry and its interactions with other molecules.
Mechanism of Action
N-Palmitoyl-L-glutamine exerts its effects through various molecular mechanisms. It interacts with cellular membranes, forming micelles that can modulate membrane fluidity and permeability . This compound also influences signaling pathways by interacting with specific receptors and enzymes, such as glutamine transporters, which play a crucial role in cellular metabolism and growth . Additionally, this compound may activate or inhibit certain pathways, such as the cAMP/PKA pathway, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Palmitoyl-L-alanine: Another N-acylamide with similar amphiphilic properties but different biological activities.
N-Palmitoyl-L-glutamic acid: A related compound with neuroprotective effects, used in different applications.
N-Palmitoyl-phosphatidylethanolamine: A precursor to palmitoylethanolamide, involved in anti-inflammatory processes.
Uniqueness
N-Palmitoyl-L-glutamine stands out due to its specific interaction with glutamine transporters and its ability to form stable micelles, making it a valuable compound for studying membrane dynamics and cellular signaling . Its unique combination of a fatty acyl group and a glutamine moiety also provides distinct therapeutic potentials compared to other N-acylamides .
Properties
IUPAC Name |
(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYSRAVPMMHKU-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314078 | |
Record name | N-Palmitoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-34-1 | |
Record name | N-Palmitoyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Palmitoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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